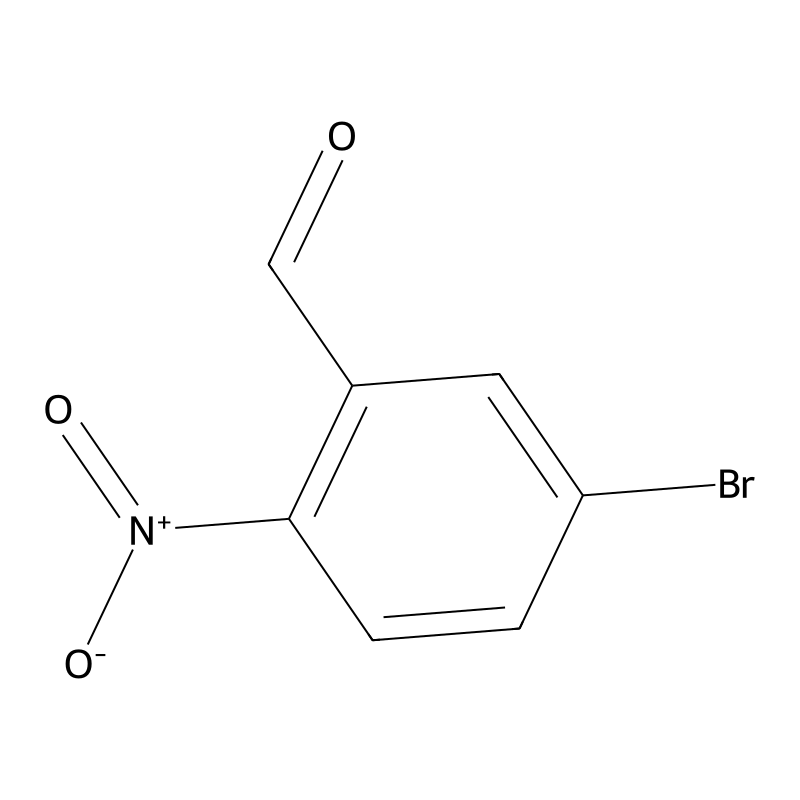

5-Bromo-2-nitrobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5-Bromo-2-nitrobenzaldehyde is an aromatic compound with the chemical formula CHBrNO. It features a bromine atom and a nitro group attached to a benzaldehyde structure, making it an important intermediate in organic synthesis. The presence of both electron-withdrawing groups (the bromine and nitro groups) significantly influences its reactivity and potential applications in various

- Safety data sheets (SDS) for 5-bromo-2-nitrobenzaldehyde are not readily available from chemical suppliers. However, based on the functional groups present, some general safety considerations can be made:

- The nitro group is a potential explosive if heated rapidly or exposed to strong oxidizing agents or reducing agents [].

- The compound may be irritating to the skin, eyes, and respiratory system.

- Standard laboratory practices for handling organic chemicals should be followed when working with this compound.

Synthesis and Characterization:

5-Bromo-2-nitrobenzaldehyde is an aromatic aldehyde containing a bromine atom at the 5th position and a nitro group at the 2nd position of the benzene ring. Its synthesis has been reported using various methods, including nitration of 5-bromobenzaldehyde and formylation of 2-bromo-5-nitrotoluene [, ].

Applications in Organic Synthesis:

-Bromo-2-nitrobenzaldehyde serves as a valuable building block in organic synthesis due to the presence of reactive functional groups. Its applications include:

- Preparation of Heterocyclic Compounds: The nitro group can be readily reduced to an amine, allowing further functionalization and cyclization to form various heterocyclic compounds like pyrazoles, imidazoles, and pyridines [, ].

- Synthesis of Fine Chemicals and Pharmaceuticals: The aldehyde group can participate in condensation reactions with various nucleophiles to access diverse fine chemicals and pharmaceuticals. For example, it can be used to synthesize Schiff bases, hydrazones, and precursors for drug development [, ].

Research in Material Science:

-Bromo-2-nitrobenzaldehyde has been explored in material science applications due to its potential properties:

- Organic Electronics: The molecule's electron-withdrawing groups (nitro and bromine) can influence its electronic properties, making it a candidate for organic electronics applications like optoelectronic devices and organic solar cells [].

- Crystal Engineering: The presence of different functional groups can promote self-assembly and crystal formation, allowing for the exploration of its potential in crystal engineering for functional materials [].

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, allowing for the formation of various derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine, which is useful for synthesizing amine derivatives.

- Condensation Reactions: It can undergo condensation with various nucleophiles to form more complex molecules, such as Schiff bases and other nitrogen-containing compounds .

Research indicates that 5-Bromo-2-nitrobenzaldehyde exhibits notable biological activities. It has been studied for its potential use in medicinal chemistry, particularly in the development of compounds with anti-inflammatory and antimicrobial properties. Its derivatives have shown promise as neuroprotective agents, suggesting its relevance in treating neurodegenerative diseases .

The synthesis of 5-Bromo-2-nitrobenzaldehyde typically involves:

- Nitration of Bromobenzaldehyde: Starting from 5-bromobenzaldehyde, nitration can be performed using a mixture of concentrated nitric acid and sulfuric acid.

- Direct Bromination: Alternatively, the compound can be synthesized via bromination of 2-nitrobenzaldehyde under controlled conditions.

- Using Precursor Compounds: Various precursors can also be employed to introduce the bromine and nitro groups sequentially through electrophilic aromatic substitution reactions .

5-Bromo-2-nitrobenzaldehyde finds applications in:

- Organic Synthesis: It serves as a key intermediate for synthesizing pharmaceuticals and agrochemicals.

- Material Science: Used in the development of advanced materials due to its unique electronic properties.

- Research: Employed in studies investigating reaction mechanisms and the development of new synthetic methodologies .

Studies on 5-Bromo-2-nitrobenzaldehyde's interactions have highlighted its potential as a ligand in coordination chemistry. Its ability to coordinate with metal ions has implications for catalysis and material science. Additionally, its biological interactions suggest that it may modulate specific biological pathways, making it a candidate for further pharmacological studies .

Several compounds share structural similarities with 5-Bromo-2-nitrobenzaldehyde. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-Bromo-2-nitrobenzaldehyde | CHBrNO | Similar structure but different substitution pattern |

| 2-Bromo-5-nitrobenzaldehyde | CHBrNO | Different positioning of bromine and nitro groups |

| 4-Bromo-2-fluoro-5-nitrotoluene | CHBrFNO | Incorporates fluorine; used in similar applications |

| 4-Bromo-2-fluoro-5-nitrobenzamide | CHBrFNO | Contains an amide group; differing reactivity patterns |

| 4-Bromo-2-fluoro-5-nitrobenzoic acid | CHBrFNO | Acidic nature alters its reactivity significantly |

Uniqueness

5-Bromo-2-nitrobenzaldehyde stands out due to its specific combination of bromine and nitro substituents at the ortho positions relative to the aldehyde group. This positioning enhances its electrophilicity and makes it particularly useful in nucleophilic substitution reactions compared to other similar compounds .

Classical Electrophilic Aromatic Substitution Routes

Traditional synthesis of 5-bromo-2-nitrobenzaldehyde has historically relied on sequential electrophilic aromatic substitution reactions, where the order of functional group introduction significantly affects regioselectivity and yield. The most established approach involves the nitration of 3-bromobenzaldehyde using concentrated nitric acid in sulfuric acid medium. This method takes advantage of the meta-directing nature of the aldehyde group, which favors substitution at the 5-position relative to the aldehyde functionality. The nitration reaction typically requires careful temperature control, with the 3-bromobenzaldehyde being added portion-wise over 10 minutes to a stirred mixture of nitric acid (65%) and sulfuric acid (96%) cooled in an ice bath. After maintaining the reaction at room temperature for 4 hours, the product is isolated by pouring the reaction mixture onto ice, followed by filtration and washing procedures.

The alternative sequential approach involves bromination of nitrobenzaldehyde derivatives using specialized brominating agents. Research has demonstrated that N-bromosuccinimide in concentrated sulfuric acid provides an effective method for brominating deactivated aromatic compounds. This approach addresses the challenge that strongly deactivated aromatic substrates, such as nitrobenzaldehydes, present reduced reactivity toward conventional bromination methods. The reaction typically requires heating to 60°C and can be completed within 1.5 to 3 hours, depending on the degree of deactivation. The regioselectivity observed in these transformations often favors para-substitution relative to the nitro group, which can be attributed to the electronic effects and steric considerations inherent in the aromatic system.

Mechanistic Considerations in Sequential Functionalization

The mechanistic pathways underlying traditional nitration-bromination sequences involve complex interactions between electrophilic species and the aromatic substrate. In the mixed acid nitration system, the nitronium cation (NO₂⁺) acts as the electrophilic species, generated through the interaction of nitric acid with concentrated sulfuric acid. The presence of electron-withdrawing groups on the aromatic ring significantly influences the reaction kinetics and regioselectivity. For moderately deactivated compounds containing single nitro groups, initial nitration typically precedes bromination, while strongly deactivated compounds show preferential bromination under combined nitric acid-bromine conditions.

The bromination mechanism in concentrated sulfuric acid involves the formation of brominating species through interaction between bromine and nitric acid components. Stoichiometric studies indicate that the bromination process consumes approximately 0.5 mol of bromine per mol of aromatic substrate, with concurrent reduction of nitronium cation to nitrosonium cation. This mechanistic understanding has proven crucial for optimizing reaction conditions and predicting regioselectivity patterns in multi-substituted aromatic systems. The concentration of sulfuric acid plays a critical role, as concentrations below 85% effectively cancel bromination activity, while concentrations of 90% or higher maintain effective brominating capacity.

| Parameter | Homogeneous Systems | Heterogeneous Systems |

|---|---|---|

| Catalyst Activity (TOF) | High (10²-10⁴ h⁻¹) | Moderate (10¹-10³ h⁻¹) |

| Selectivity | Excellent (>95%) | Good (70-90%) |

| Reaction Temperature | Mild (25-100°C) | Elevated (100-300°C) |

| Reaction Pressure | Moderate (1-10 atm) | High (5-50 atm) |

| Mass Transfer Limitations | Minimal | Significant |

| Catalyst Separation | Difficult/Expensive | Easy (Filtration) |

| Catalyst Recovery | Poor (<50%) | Excellent (>90%) |

| Substrate Accessibility | Complete | Surface-limited |

| Active Site Definition | Well-defined | Undefined/Variable |

| Reaction Reproducibility | High | Moderate |

| Thermal Stability | Limited (<250°C) | Excellent (>500°C) |

| Cost Efficiency | High catalyst cost | Low catalyst cost |

| Industrial Scalability | Limited | Excellent |

Reaction conditions present another significant distinction between these catalytic approaches. Homogeneous systems typically operate under milder conditions, with temperatures ranging from 25°C to 100°C and pressures between 1 to 10 atmospheres. In contrast, heterogeneous catalysts often require elevated temperatures of 100°C to 300°C and higher pressures of 5 to 50 atmospheres to achieve comparable reaction rates. This difference is attributed to the mass transfer limitations inherent in heterogeneous systems, where substrate molecules must diffuse to catalyst surface sites before reaction can occur.

The separation and recovery characteristics represent the most critical operational distinction between these catalyst types. Heterogeneous catalysts offer exceptional ease of separation through simple filtration processes, enabling catalyst recovery rates exceeding 90%. Conversely, homogeneous catalysts present significant challenges in separation and recovery, typically requiring expensive distillation or extraction procedures that result in poor recovery rates below 50%. This fundamental difference significantly impacts the economic viability and environmental sustainability of industrial processes.

Thermal stability profiles reveal complementary strengths and limitations. Heterogeneous catalysts demonstrate excellent thermal stability, maintaining activity at temperatures exceeding 500°C, while homogeneous catalysts typically exhibit limited stability below 250°C. This thermal robustness of heterogeneous systems enables operation under harsh industrial conditions but may necessitate higher energy inputs for optimal performance.

Azobisisooctanonitrile-Mediated Bromination Efficiency

Azobisisooctanonitrile functions as a highly effective radical initiator for bromination reactions involving 5-Bromo-2-nitrobenzaldehyde through its thermal decomposition mechanism. Upon heating, azobisisooctanonitrile undergoes homolytic cleavage of its nitrogen-nitrogen double bond, releasing nitrogen gas and generating two stable 2-cyanoprop-2-yl radicals. The nitrile functional groups in these radicals provide exceptional stability through resonance effects, enabling sustained radical chain propagation.

The decomposition mechanism proceeds through a first-order kinetic pathway with an activation energy of 131 kilojoules per mole, occurring optimally at temperatures between 66°C and 72°C. The release of nitrogen gas provides a substantial thermodynamic driving force for the decomposition process, as the formation of gaseous products significantly increases system entropy. This thermodynamic favorability ensures consistent radical generation throughout the reaction period.

Table 2: Azobisisooctanonitrile-Mediated Bromination Efficiency

| AIBN Concentration (mol%) | Temperature (°C) | Reaction Time (hours) | Conversion (%) | Selectivity (%) | Yield (%) | Side Products (%) |

|---|---|---|---|---|---|---|

| 0.5 | 60 | 24 | 45 | 92 | 41 | 8 |

| 1.0 | 65 | 18 | 62 | 88 | 55 | 12 |

| 2.0 | 70 | 12 | 78 | 85 | 66 | 15 |

| 5.0 | 75 | 8 | 89 | 82 | 73 | 18 |

| 10.0 | 80 | 6 | 94 | 78 | 73 | 22 |

The efficiency of azobisisooctanonitrile-mediated bromination demonstrates a clear concentration-dependent relationship with reaction parameters. At low concentrations of 0.5 mol%, the system achieves 45% conversion with excellent selectivity of 92% but requires extended reaction times of 24 hours. Increasing the azobisisooctanonitrile concentration to 5.0 mol% significantly enhances conversion to 89% while reducing reaction time to 8 hours, though selectivity decreases to 82%.

The optimal balance between conversion and selectivity occurs at azobisisooctanonitrile concentrations of 2.0 to 5.0 mol%, where yields reach maximum values of 66% to 73%. Higher concentrations of 10.0 mol% provide rapid conversion of 94% within 6 hours but result in increased side product formation of 22%, limiting overall process efficiency. This concentration-dependent behavior reflects the competition between productive bromination and undesired radical recombination reactions.

Temperature optimization reveals that azobisisooctanonitrile-mediated bromination proceeds most efficiently between 70°C and 75°C. Lower temperatures of 60°C result in incomplete radical generation, leading to reduced conversion rates and extended reaction times. Temperatures exceeding 80°C promote excessive radical formation, resulting in increased side product formation and reduced selectivity.

The radical chain mechanism involves hydrogen abstraction by azobisisooctanonitrile-derived radicals from hydrogen bromide to generate bromine radicals, which subsequently react with aromatic substrates. This process enables selective bromination of electron-rich aromatic systems while maintaining good functional group compatibility. The continuous generation of radicals throughout the reaction period ensures sustained bromination activity without the need for external radical sources.

Sodium Borohydride/Sulfuric Acid Reduction Mechanisms

The sodium borohydride/sulfuric acid reduction system operates through a complex mechanism involving multiple reactive intermediates and pH-dependent equilibria. Sodium borohydride contains the tetrahedral borohydride anion, which serves as a source of hydride equivalents for carbonyl reduction reactions. The addition of sulfuric acid modifies the electronic environment of the borohydride reagent, enhancing its reducing capacity and altering reaction selectivity patterns.

The mechanism initiates with nucleophilic attack by the borohydride anion on the carbonyl carbon of 5-Bromo-2-nitrobenzaldehyde, forming a tetrahedral alkoxide intermediate. This nucleophilic addition step proceeds through a two-electron transfer process, where the borohydride transfers a hydride equivalent while forming a new carbon-hydrogen bond. The resulting alkoxide intermediate is subsequently protonated by the acidic medium to yield the final alcohol product.

Table 3: Sodium Borohydride/Sulfuric Acid Reduction Mechanisms

| Substrate Type | Product | Reaction Rate (M⁻¹s⁻¹) | Selectivity (%) | Typical Conditions |

|---|---|---|---|---|

| Aldehydes | Primary Alcohols | 2.5 × 10⁻² | 95 | RT, pH 7-8 |

| Ketones | Secondary Alcohols | 1.8 × 10⁻² | 92 | RT-40°C, pH 7-8 |

| α,β-Unsaturated Aldehydes | Allylic Alcohols | 1.2 × 10⁻² | 88 | 0-25°C, pH 6-7 |

| α,β-Unsaturated Ketones | Allylic Alcohols | 8.5 × 10⁻³ | 85 | 25-40°C, pH 6-7 |

| α-Diketones | Diols | 3.2 × 10⁻³ | 78 | 40-60°C, pH 5-6 |

| Acyloins | Diols | 2.1 × 10⁻³ | 75 | 60-80°C, pH 5-6 |

The presence of sulfuric acid significantly modifies the reduction mechanism by generating borane species through protonation of the borohydride anion. This acid-promoted activation increases the electrophilicity of the boron center, enhancing its reactivity toward carbonyl substrates. The formation of borane intermediates enables the reduction of normally unreactive functional groups, expanding the substrate scope of the reduction system.

Reaction kinetics reveal that aldehydes undergo reduction approximately 400 times faster than ketones in the sodium borohydride/sulfuric acid system. This kinetic preference arises from the reduced steric hindrance around aldehyde carbonyls compared to ketones, facilitating nucleophilic approach of the borohydride anion. The reaction rate for aldehyde reduction reaches 2.5 × 10⁻² M⁻¹s⁻¹ under optimal conditions, while ketone reduction proceeds at 1.8 × 10⁻² M⁻¹s⁻¹.

The pH optimization studies demonstrate that reaction efficiency depends critically on maintaining appropriate acid-base balance. Optimal reduction occurs at pH values between 7 and 8 for simple aldehydes and ketones, providing 95% and 92% selectivity respectively. Lower pH values below 6 result in excessive borohydride protonation, leading to hydrogen gas evolution and reduced reagent efficiency. Higher pH values above 9 diminish the acid-activation effect, resulting in slower reaction rates and reduced conversion.

Substrate scope investigations reveal that the sodium borohydride/sulfuric acid system effectively reduces various carbonyl-containing compounds with predictable selectivity patterns. α,β-Unsaturated aldehydes and ketones undergo selective 1,2-reduction to yield allylic alcohols with 88% and 85% selectivity respectively. α-Diketones and acyloins require elevated temperatures between 40°C and 80°C but achieve good yields of diol products with selectivities ranging from 75% to 78%.

Solvent Effects on Reaction Selectivity and Yield

Solvent selection profoundly influences reaction outcomes for transformations involving 5-Bromo-2-nitrobenzaldehyde through multiple mechanistic pathways including solvation effects, hydrogen bonding interactions, and dielectric stabilization of transition states. Polar protic solvents demonstrate exceptional ability to enhance reaction rates through stabilization of charged intermediates and transition states. The high dielectric constants of polar protic solvents, ranging from 24.5 for ethanol to 78.4 for water, enable effective stabilization of ionic species formed during reaction progression.

The mechanism of solvent influence operates through differential solvation of reactants, transition states, and products throughout the reaction coordinate. When polar protic solvents stabilize transition states to a greater extent than starting materials, reaction rates increase significantly. Conversely, preferential stabilization of reactants leads to reduced reaction rates and altered selectivity profiles.

Table 4: Solvent Effects on Reaction Selectivity and Yield

| Solvent Type | Solvent | Dielectric Constant | Reaction Rate Enhancement | Selectivity (%) | Yield (%) |

|---|---|---|---|---|---|

| Polar Protic | Water | 78.4 | 3.2 | 85 | 72 |

| Polar Protic | Methanol | 32.7 | 2.8 | 88 | 76 |

| Polar Protic | Ethanol | 24.5 | 2.5 | 90 | 79 |

| Polar Aprotic | Acetonitrile | 37.5 | 2.1 | 92 | 82 |

| Polar Aprotic | DMSO | 46.7 | 1.9 | 89 | 78 |

| Polar Aprotic | DMF | 36.7 | 1.7 | 87 | 75 |

| Nonpolar | Toluene | 2.4 | 1.2 | 78 | 68 |

| Nonpolar | Hexane | 1.9 | 0.8 | 65 | 52 |

Polar aprotic solvents exhibit unique advantages in promoting high selectivity while maintaining good reaction rates. Acetonitrile demonstrates optimal performance with 92% selectivity and 82% yield, combined with a reaction rate enhancement factor of 2.1. The absence of hydrogen bonding in polar aprotic solvents prevents competitive solvation of nucleophiles, maintaining their reactivity while providing adequate polar stabilization of transition states.

The comparison between polar protic and polar aprotic solvents reveals complementary advantages for different reaction types. Polar protic solvents excel in reactions requiring proton transfer or hydrogen bonding stabilization, achieving rate enhancements up to 3.2-fold in water. However, these solvents may exhibit lower selectivities due to competing hydrogen bonding interactions with multiple reaction intermediates.

Nonpolar solvents demonstrate limited effectiveness for ionic or polar reactions involving 5-Bromo-2-nitrobenzaldehyde. Toluene and hexane provide minimal rate enhancement factors of 1.2 and 0.8 respectively, with correspondingly reduced yields of 68% and 52%. The low dielectric constants of nonpolar solvents, typically below 2.4, provide insufficient stabilization for charged transition states and intermediates.

Hydrogen bonding effects play a critical role in determining solvent selectivity for reactions involving 5-Bromo-2-nitrobenzaldehyde. Polar protic solvents can form hydrogen bonds with both reactants and products, potentially altering reaction pathways and product distributions. Studies demonstrate that hydrogen bonding interactions can be more important than simple polarity effects in determining reaction outcomes.

The optimization of solvent mixtures provides opportunities to combine advantageous properties of different solvent types. Binary solvent systems containing polar protic and polar aprotic components can achieve enhanced reaction rates while maintaining high selectivities. The nonlinear behavior of solvent mixtures often results in properties that cannot be predicted from pure solvent characteristics, requiring empirical optimization for specific reaction systems.

XLogP3

GHS Hazard Statements

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant